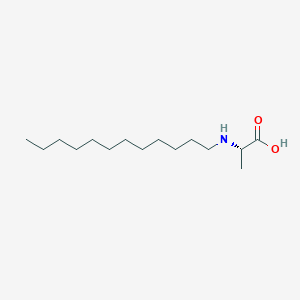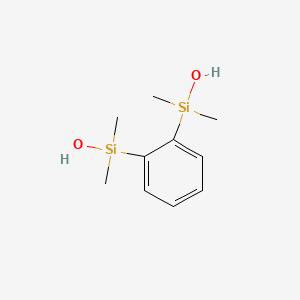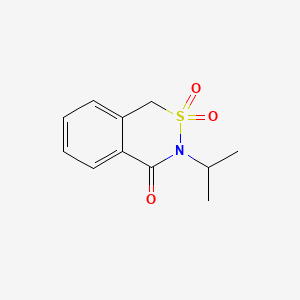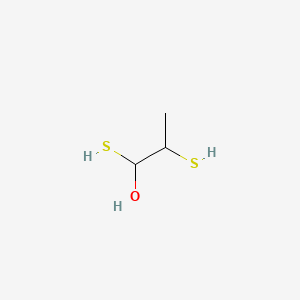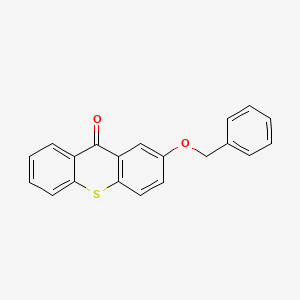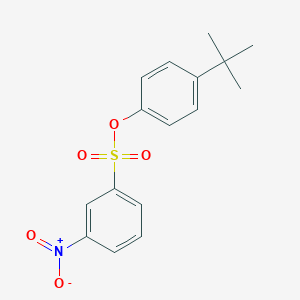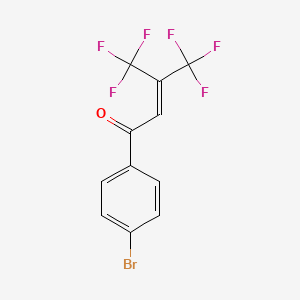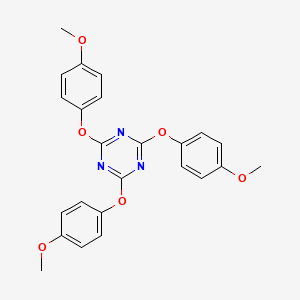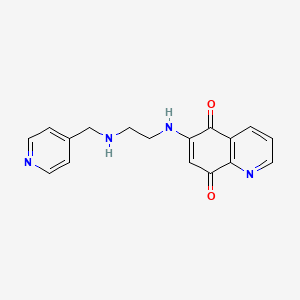
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- is a synthetic compound with the molecular formula C17H16N4O2 and a molecular weight of 308.3345 . This compound is part of the quinolinedione family, which is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- typically involves the reaction of 5,8-quinolinedione with 2-(4-pyridylmethylamino)ethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit NAD(P)H-quinone oxidoreductase, an enzyme involved in cellular redox reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinedione derivatives, such as:
Streptonigrin: A natural antibiotic with anticancer properties.
Lavendamycin: Another quinolinedione derivative with anticancer activity.
Uniqueness
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
35976-64-8 |
|---|---|
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
6-[2-(pyridin-4-ylmethylamino)ethylamino]quinoline-5,8-dione |
InChI |
InChI=1S/C17H16N4O2/c22-15-10-14(17(23)13-2-1-5-21-16(13)15)20-9-8-19-11-12-3-6-18-7-4-12/h1-7,10,19-20H,8-9,11H2 |
InChI Key |
HXHNKQJNCXGUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(C2=O)NCCNCC3=CC=NC=C3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



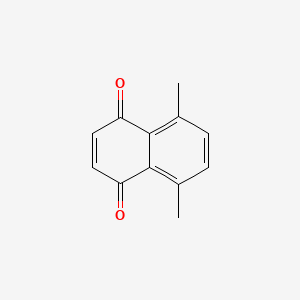
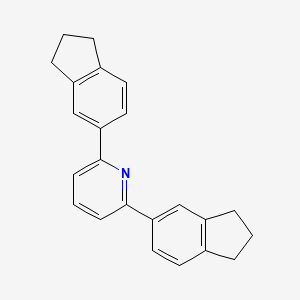
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
